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Introduction

Keloids are fibroproliferative disorders characterized by the excessive deposition of
extracellular matrix (ECM), particularly collagen, by dermal fibroblasts following skin injury.[1]
These benign tumors extend beyond the original wound boundaries and are a significant
clinical challenge.[2] Fibroblasts isolated from keloid tissues exhibit abnormally high rates of
proliferation and collagen synthesis.[3] A key mediator in the pathogenesis of keloids is
Transforming Growth Factor-beta 1 (TGF-B1), which stimulates fibroblasts to produce
excessive collagen.[4][5]

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid), initially developed as an anti-allergic
drug, has shown efficacy in treating keloids and hypertrophic scars.[6] Its primary mechanism
in this context is the inhibition of fibrosis.[7] Tranilast suppresses collagen synthesis in keloid
fibroblasts, largely by inhibiting the release of TGF-B1 from the fibroblasts themselves, thereby
interfering with the autocrine signaling loop that promotes fibrosis.[4][8] It has also been shown
to reduce keloid fibroblast viability at higher concentrations.[9]

These application notes provide a comprehensive experimental framework for researchers
investigating the effects of Tranilast sodium on primary human keloid-derived fibroblasts in
vitro.
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Mechanism of Action: Tranilast in Keloid Fibroblasts

Tranilast exerts its anti-fibrotic effects primarily by targeting the TGF-/Smad signaling pathway,
which is a central regulator of collagen production.[7][10] In keloid fibroblasts, an autocrine loop
exists where the cells themselves release TGF-31, which then binds to surface receptors
(TBRI/N), leading to the phosphorylation of Smad2 and Smad3.[11] These activated Smads
form a complex with Smad4, translocate to the nucleus, and drive the transcription of target
genes, most notably those for type | and type Ill collagen (COL1A1, COL3A1).[12]

Tranilast disrupts this cycle by inhibiting the release of TGF-B1 from the keloid fibroblasts.[8]
[13] This reduction in available TGF-f31 leads to decreased Smad activation and a subsequent
downregulation of collagen gene expression at a pre-translational level.[12]

Keloid Fibroblast

Cytoplasm

Tranilast's Mechanism on the TGF-B/Smad Pathway

Click to download full resolution via product page

Caption: Tranilast inhibits TGF-31 release, blocking Smad signaling and collagen synthesis.

Experimental Desigh and Workflow

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38861914/
https://pubmed.ncbi.nlm.nih.gov/32540643/
https://www.researchgate.net/publication/342141593_Current_potential_therapeutic_strategies_targeting_the_TGF-bSmad_signaling_pathway_to_attenuate_keloid_and_hypertrophic_scar_formation
https://pubmed.ncbi.nlm.nih.gov/7533764/
https://pubmed.ncbi.nlm.nih.gov/1282576/
https://www.jstage.jst.go.jp/article/jphs1951/60/2/60_2_91/_article/-char/ja/
https://pubmed.ncbi.nlm.nih.gov/7533764/
https://www.benchchem.com/product/b1139417?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

A typical workflow for assessing the efficacy of Tranilast involves isolating primary fibroblasts
from keloid tissue, expanding them in culture, treating them with various concentrations of

Tranilast, and performing downstream functional assays.

1. Keloid Tissue Biopsy
(Surgical Sample)

2. Fibroblast Isolation
(Explant Method)

3. Cell Culture & Expansion
(Passages 3-8)

4. Tranilast Treatment
(e.g., 3-300 pM for 24-72h)

5. Downstream Assays

Cell Viability Assay Collagen Synthesis Assay TGF-B1 Quantification Gene Expression Apoptosis Assay
(WST-1/MTT) (Sirius Red / Hydroxyproline) (ELISA) (RT-gPCR) (Annexin V / PI)

Click to download full resolution via product page
Caption: Overall workflow from keloid tissue biopsy to functional analysis of Tranilast's effects.

Data Presentation: Summary of Tranilast Effects

The following tables summarize quantitative data from published studies on the effects of

Tranilast on keloid fibroblasts.

Table 1: Effects of Tranilast on Keloid Fibroblast Viability and Proliferation
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Tranilast .
. Incubation Observed
Parameter Concentration . Reference(s)
Time Effect
(M)
Viability
Cell Viability 30 72h decreased to [14]
~79%
Viability
I significantly
Cell Viability 300 72h [91[14]
reduced (~62-
70%)
| Cell Proliferation | 300 | Not Specified | Proliferation suppressed |[15] |
Table 2: Effects of Tranilast on Extracellular Matrix (ECM) Components
Tranilast .
. Incubation Observed
Parameter Concentration . Reference(s)
Time Effect
(M)
Dose-
dependent
Collagen suppression
. 3-300 48h [12][15]
Synthesis (max ~55%
inhibition at
300 uM)
Glycosaminoglyc -
. 300 Not Specified Suppressed [15]
an Synthesis
Fibronectin -~
] Up to 300 Not Specified Scarcely affected  [15]
Production

| Hydroxyproline Content | 200 mg/kg (in vivo) | Not Specified | Reduced in implanted keloid

tissue |[15] |

Table 3: Effects of Tranilast on Cytokine Release and Gene Expression
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Tranilast
Parameter . Observed Effect Reference(s)
Concentration (pM)

Dose-dependent
TGF-B1 Release 30 - 300 . [31[8]1[13]
inhibition

Decreased by 60%;
Pro al(l) Collagen

Not Specified prevented TGF-1 [12]
mRNA _ _
mediated increase

MMP-2 mRNA Stimulating effect

: 3 [9]
Expression observed
MMP-2 mRNA o

) 30 No significant effect [9]
Expression

| MMP-9 mRNA Expression | 3 - 30 | No significant influence |[9] |

Detailed Experimental Protocols
Protocol for Isolation and Culture of Human Keloid
Fibroblasts

This protocol is based on the explant method, which avoids enzymatic digestion and helps
maintain the cells’ in vivo-like characteristics.[1]

Materials:

o Keloid tissue biopsy

e Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose
o Fetal Bovine Serum (FBS), heat-inactivated
 Penicillin-Streptomycin solution (10,000 U/mL)

o Amphotericin B

» Phosphate-Buffered Saline (PBS), sterile
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e Trypsin-EDTA (0.25%)

e 6-well and 100 mm tissue culture plates
» Sterile scalpels and forceps

Procedure:

o Sample Preparation: Wash the keloid tissue biopsy 3-4 times in sterile PBS containing 2x
Penicillin-Streptomycin and Amphotericin B.

» Explant Preparation: In a sterile petri dish, remove any fat or epidermal tissue. Mince the
remaining dermal tissue into small fragments (~1-2 mm3).

» Plating Explants: Place 4-5 tissue fragments into each well of a 6-well tissue culture plate.
Add a minimal amount of complete culture medium (DMEM + 10% FBS + 1% Penicillin-
Streptomycin) to just cover the explants, ensuring they remain adhered to the plate surface.

¢ |ncubation: Incubate at 37°C in a humidified 5% CO:2 incubator. Be careful not to disturb the
plates for the first 3-4 days to allow for tissue adherence.

» Fibroblast Outgrowth: Fibroblasts will begin to migrate out from the explants after 7-14 days.
Monitor the cultures and change the medium every 3 days.

e Subculturing (Passaging): Once the fibroblasts reach 80-90% confluency, remove the
medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin
with complete culture medium, centrifuge the cell suspension, and re-plate the cells in a
larger flask (e.g., T-75).

o Expansion: Continue to culture the fibroblasts, passaging them at 80-90% confluency. For
experiments with Tranilast, it is recommended to use cells between passages 3 and 8, as the
inhibitory effect on collagen synthesis may be more pronounced in later passages.[16]

Protocol for Cell Viability Assay (WST-1)

Materials:

o Keloid fibroblasts
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96-well tissue culture plates

Tranilast sodium, dissolved in a suitable vehicle (e.g., DMSO or culture medium)

WST-1 reagent

Complete culture medium

Procedure:

Cell Seeding: Seed keloid fibroblasts into a 96-well plate at a density of 5,000 - 10,000
cells/well in 100 pL of complete culture medium. Incubate for 24 hours to allow for cell
attachment.

Tranilast Treatment: Prepare serial dilutions of Tranilast in culture medium (e.g., 0, 3, 10, 30,
100, 300 pM). Remove the old medium from the cells and add 100 uL of the Tranilast-
containing medium or vehicle control to the respective wells.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C
and 5% CO2.[14]

WST-1 Addition: Add 10 pL of WST-1 reagent to each well.
Final Incubation: Incubate for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 440 nm using a microplate reader. The
absorbance is directly proportional to the number of viable cells.

Protocol for Collagen Synthesis Assay (Sirius Red
Staining)

Materials:

Keloid fibroblasts cultured in 24-well plates

Tranilast sodium

Sirius Red stain solution (0.1% Direct Red 80 in saturated picric acid)
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0.01 N HCI

0.1 N NaOH

PBS

Procedure:

Cell Culture and Treatment: Seed fibroblasts in 24-well plates and grow to confluency. Treat
with various concentrations of Tranilast in serum-free or low-serum medium for 48 hours.[12]

Cell Lysis: After treatment, collect the culture medium (for secreted collagen) and wash the
cell layer with PBS. The following steps are for cell-layer associated collagen.

Fixation: Fix the cells with cold methanol for 10 minutes. Allow to air dry completely.

Staining: Add 300 pL of Sirius Red stain solution to each well and incubate at room
temperature for 1 hour with gentle shaking.

Washing: Aspirate the staining solution and wash the wells extensively with 0.01 N HCI to
remove unbound dye.

Elution: Add 300 pL of 0.1 N NaOH to each well and incubate for 30 minutes with shaking to
elute the bound dye.

Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540
nm. The amount of collagen is proportional to the absorbance reading.

Protocol for TGF-B1 Quantification (ELISA)

Materials:

Keloid fibroblasts cultured in 6-well plates

Tranilast sodium

Serum-free culture medium

Human TGF-31 ELISA kit
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e Collection tubes

Procedure:

o Cell Culture and Treatment: Seed fibroblasts in 6-well plates and grow to ~80% confluency.
Wash the cells with PBS and switch to serum-free medium.

o Treatment: Treat the cells with Tranilast (e.qg., 0, 30, 100, 300 uM) in serum-free medium for
24-48 hours.[8]

o Supernatant Collection: Collect the cell culture supernatant from each well into sterile tubes.
Centrifuge to remove any cell debris.

o ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically
involves:

[¢]

Activating latent TGF-f31 to its immunoreactive form, usually by acidification.

o

Adding standards and samples to the antibody-coated plate.

[e]

Incubation with a detection antibody.

Addition of a substrate solution.

o

[¢]

Stopping the reaction and reading the absorbance on a plate reader.

o Data Analysis: Calculate the concentration of TGF-31 in each sample by comparing its
absorbance to the standard curve. Normalize the results to the cell number or total protein
content of the corresponding well.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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